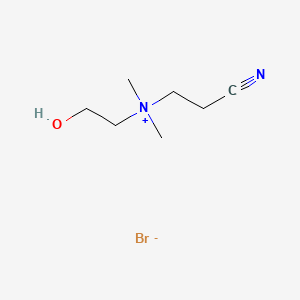
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by the presence of both cyano and hydroxyethyl groups attached to a dimethylammonium core, making it a versatile molecule in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide typically involves the reaction of dimethylamine with ethylene oxide to form (2-hydroxyethyl)dimethylamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, followed by quaternization with hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiocyanates.
Aplicaciones Científicas De Investigación
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with proteins, altering their structure and function. These interactions are mediated through the compound’s quaternary ammonium group, which can form electrostatic interactions with negatively charged cellular components .
Comparación Con Compuestos Similares
- Hexadecyl(2-hydroxyethyl)dimethylammonium bromide
- Hexadecyl(2-hydroxypropyl)dimethylammonium bromide
- Hexadecyl(2-hydroxybutyl)dimethylammonium bromide
Comparison: (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds with longer alkyl chains are primarily used as surfactants and have different physicochemical properties .
Propiedades
Número CAS |
92225-17-7 |
|---|---|
Fórmula molecular |
C7H15BrN2O |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
2-cyanoethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C7H15N2O.BrH/c1-9(2,6-7-10)5-3-4-8;/h10H,3,5-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SXDJJDWUZDEXBU-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCC#N)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


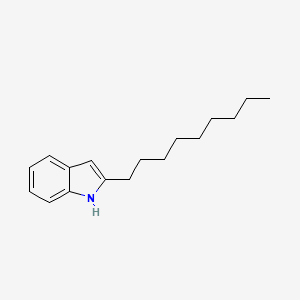
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
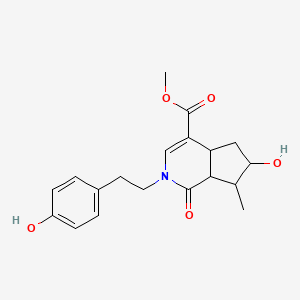

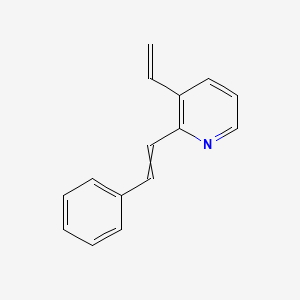
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)

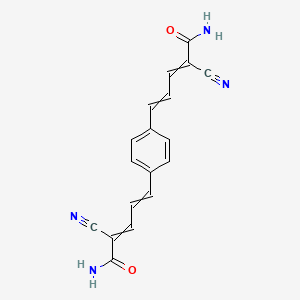
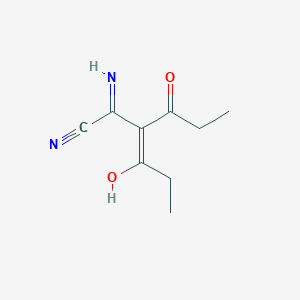
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
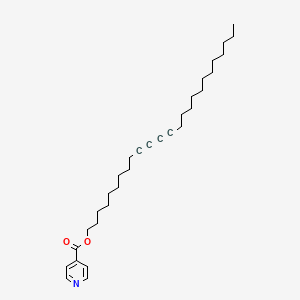

![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
